Cas no 60468-35-1 (2-chloro-1-(2,5-difluorophenyl)ethan-1-ol)
2-chloro-1-(2,5-difluorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-1-(2,5-difluorophenyl)ethanol
- 2-chloro-1-(2,5-difluorophenyl)ethan-1-ol
- DB-072799
- 60468-35-1
- EN300-1967100
- AKOS015891314
-
- MDL: MFCD14529768
- Inchi: 1S/C8H7ClF2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8,12H,4H2
- InChI Key: USLVURJIYBBTOP-UHFFFAOYSA-N
- SMILES: ClCC(C1C=C(C=CC=1F)F)O
Computed Properties
- Exact Mass: 192.0153489Da
- Monoisotopic Mass: 192.0153489Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 20.2Ų
2-chloro-1-(2,5-difluorophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1967100-1g |
2-chloro-1-(2,5-difluorophenyl)ethan-1-ol |
60468-35-1 | 1g |
$557.0 | 2023-09-16 | ||
| Enamine | EN300-1967100-5g |
2-chloro-1-(2,5-difluorophenyl)ethan-1-ol |
60468-35-1 | 5g |
$1614.0 | 2023-09-16 | ||
| Enamine | EN300-1967100-10g |
2-chloro-1-(2,5-difluorophenyl)ethan-1-ol |
60468-35-1 | 10g |
$2393.0 | 2023-09-16 | ||
| Enamine | EN300-1967100-0.05g |
2-chloro-1-(2,5-difluorophenyl)ethan-1-ol |
60468-35-1 | 0.05g |
$468.0 | 2023-09-16 | ||
| Enamine | EN300-1967100-0.1g |
2-chloro-1-(2,5-difluorophenyl)ethan-1-ol |
60468-35-1 | 0.1g |
$490.0 | 2023-09-16 | ||
| Enamine | EN300-1967100-0.25g |
2-chloro-1-(2,5-difluorophenyl)ethan-1-ol |
60468-35-1 | 0.25g |
$513.0 | 2023-09-16 | ||
| Enamine | EN300-1967100-0.5g |
2-chloro-1-(2,5-difluorophenyl)ethan-1-ol |
60468-35-1 | 0.5g |
$535.0 | 2023-09-16 | ||
| Enamine | EN300-1967100-1.0g |
2-chloro-1-(2,5-difluorophenyl)ethan-1-ol |
60468-35-1 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1967100-2.5g |
2-chloro-1-(2,5-difluorophenyl)ethan-1-ol |
60468-35-1 | 2.5g |
$1089.0 | 2023-09-16 | ||
| Enamine | EN300-1967100-5.0g |
2-chloro-1-(2,5-difluorophenyl)ethan-1-ol |
60468-35-1 | 5g |
$3189.0 | 2023-06-02 |
2-chloro-1-(2,5-difluorophenyl)ethan-1-ol Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-chloro-1-(2,5-difluorophenyl)ethan-1-ol
Professional Introduction to 2-chloro-1-(2,5-difluorophenyl)ethan-1-ol (CAS No: 60468-35-1)
2-chloro-1-(2,5-difluorophenyl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No) 60468-35-1, is a significant compound in the realm of pharmaceutical chemistry and molecular research. This compound, featuring a chloro-substituted benzene ring with fluorine atoms at the 2 and 5 positions, and an ethanol side chain, has garnered attention due to its structural complexity and potential biological activity. The presence of both electron-withdrawing and donating groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.
The structural motif of 2-chloro-1-(2,5-difluorophenyl)ethan-1-ol is highly intriguing from a medicinal chemistry perspective. The combination of a chloro group and fluoro substituents at specific positions on the aromatic ring can influence the compound's electronic properties, lipophilicity, and interactions with biological targets. Such structural features are often exploited to enhance binding affinity and selectivity in drug design. Recent studies have highlighted the importance of fluorine atoms in modulating metabolic stability and pharmacokinetic profiles, making this compound a promising candidate for further exploration.
In the context of contemporary pharmaceutical research, 2-chloro-1-(2,5-difluorophenyl)ethan-1-ol has been investigated for its potential role in addressing various therapeutic challenges. For instance, its scaffold is reminiscent of molecules that exhibit inhibitory activity against enzymes involved in inflammatory pathways. The chloro group can serve as a handle for further functionalization via cross-coupling reactions, allowing chemists to attach diverse pharmacophores. This flexibility is crucial in medicinal chemistry, where iterative design and optimization are key to developing effective drugs.
One of the most compelling aspects of 2-chloro-1-(2,5-difluorophenyl)ethan-1-ol is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling cascades and are implicated in numerous diseases, including cancer. The fluorinated aromatic ring can interact favorably with the ATP-binding pocket of kinases, while the ethanol side chain provides an opportunity for hydrogen bonding or hydrophobic interactions. Such features make this compound a valuable building block for designing kinase inhibitors with improved potency and selectivity.
Recent advances in computational chemistry have further enhanced our understanding of how 2-chloro-1-(2,5-difluorophenyl)ethan-1-ol might behave in biological systems. Molecular docking studies have shown that this compound can bind effectively to several protein targets with high affinity. These simulations not only predict potential drug-like properties but also guide experimental efforts by highlighting key interaction points between the molecule and its biological counterpart. Such computational approaches are becoming indispensable tools in modern drug discovery pipelines.
The synthesis of 2-chloro-1-(2,5-difluorophenyl)ethan-1-ol presents its own set of challenges due to the sensitivity of the functional groups involved. The chloro-substituted benzene ring requires careful handling to prevent unwanted side reactions, while the introduction of fluorine atoms demands precise control over reaction conditions. However, recent methodological developments have made it possible to access such complex molecules more efficiently than ever before. These advancements include novel catalytic systems and greener synthetic routes that align with sustainable chemistry principles.
From a broader perspective, 2-chloro-1-(2,5-difluorophenyl)ethan-1-ol exemplifies the intersection of organic synthesis and drug discovery. Its unique structural features offer a rich palette for medicinal chemists to explore new therapeutic avenues. As research continues to uncover novel biological targets and mechanisms, compounds like this one will remain at the forefront of pharmaceutical innovation. The ongoing development of new synthetic strategies ensures that access to such key intermediates will continue to improve, fostering further progress in drug design.
In conclusion,2-chloro-1-(2,5-difluorophenyl)ethan-1-ol (CAS No: 60468-35-1) is a multifaceted compound with significant potential in pharmaceutical research. Its structural attributes make it an attractive candidate for developing new drugs targeting various diseases. With advancements in synthetic chemistry and computational methods, this molecule continues to be a valuable asset for researchers striving to push the boundaries of therapeutic innovation.
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